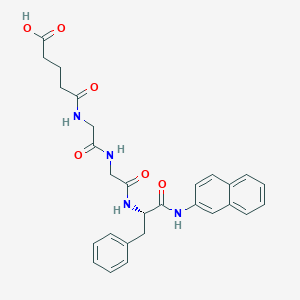![molecular formula C16H12O2 B13803643 tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione CAS No. 104713-92-0](/img/structure/B13803643.png)
tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[84113,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione is a complex organic compound with the molecular formula C16H12O2 It is characterized by its unique tricyclic structure, which includes multiple conjugated double bonds and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps involve oxidation and cyclization reactions to introduce the ketone groups and complete the conjugated system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with adjustments for scalability. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic systems and conjugated double bonds. Its reactivity and stability make it useful in synthetic organic chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and binding affinities.
Medicine: Potential medicinal applications include its use as a scaffold for drug development, particularly in designing molecules that target specific biological pathways.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of more complex molecules, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione involves its interaction with molecular targets through its conjugated double bonds and ketone groups. These interactions can influence various biochemical pathways, depending on the specific context. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: This compound shares a similar tricyclic structure but differs in the arrangement of double bonds and the absence of ketone groups.
Tricyclo[8.4.1.1(3,8)]hexadeca-3,5,7,10,12,14-hexaene-2,9-dione: Another related compound with a similar tricyclic core but different functional groups.
Uniqueness
Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione is unique due to its specific arrangement of conjugated double bonds and the presence of two ketone groups. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
104713-92-0 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-2-6-12(15)10-14-8-4-3-7-13(9-11)16(14)18/h1-8H,9-10H2 |
Clave InChI |
BLTBBDQZPYXDBL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C(C2=O)CC3=CC=CC=C1C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)
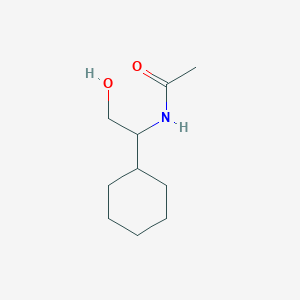

![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
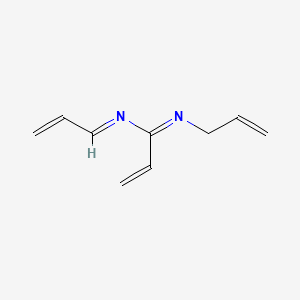
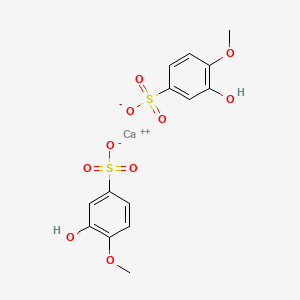
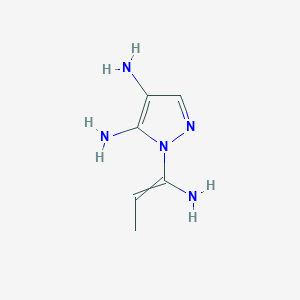
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
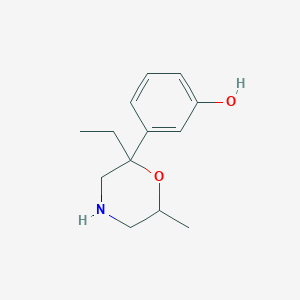
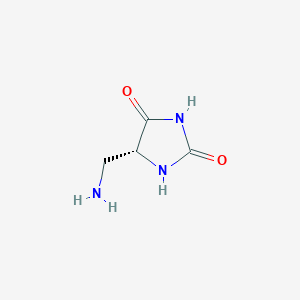
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)

